6-Fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with significant implications in medicinal chemistry and pharmacology. This compound is recognized for its role as a potent inhibitor of fibroblast growth factor receptors, which are crucial in various cellular signaling pathways. The chemical structure of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine allows it to interact effectively with biological targets, making it a valuable candidate for drug development.
The compound can be synthesized through various chemical methods, with its derivatives being explored for biological activities, particularly in cancer treatment. It is cataloged under the Chemical Abstracts Service number 1190320-33-2 and has been studied extensively in scientific literature for its synthesis and biological properties .
The synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine typically involves fluorination reactions of pyrrolopyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with suitable reagents under controlled conditions to yield the desired product .
The synthetic routes often utilize standard organic synthesis techniques such as nucleophilic substitution and electrophilic aromatic substitution. The reaction conditions are optimized for yield and purity, often involving solvents like dichloromethane or dimethylformamide and catalysts such as copper salts .
6-Fluoro-1H-pyrrolo[3,2-b]pyridine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The primary target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine is the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. The compound inhibits these receptors by binding to them and preventing their activation through dimerization and autophosphorylation.
Inhibition of FGFRs affects several biochemical pathways, notably the RAS-MEK-ERK pathway, which regulates cell proliferation and migration. This mechanism is particularly relevant in cancer biology where FGFRs are often overexpressed .
These properties enhance its suitability for pharmaceutical applications .
6-Fluoro-1H-pyrrolo[3,2-b]pyridine has notable applications in various scientific fields:
6-Fluoro-1H-pyrrolo[3,2-b]pyridine exemplifies a "privileged scaffold" in kinase inhibitor development due to its structural mimicry of purine nucleobases and versatile binding capabilities. This bicyclic heterocycle features a fluorine atom at the 6-position, which enhances electron-withdrawing properties and influences hydrogen-bonding interactions within kinase ATP-binding sites. The scaffold’s planar rigidity allows it to occupy the adenine-binding pocket while accommodating substitutions at C-3 or N-1 that enhance selectivity and potency [3] [7]. Kinases regulate critical signaling cascades (e.g., MAPK, PI3K/Akt), and dysregulation drives oncogenesis. The scaffold’s bioisosteric relationship with adenine enables competitive ATP displacement, disrupting aberrant phosphorylation [4].
Table 1: Key Physicochemical Properties of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₅FN₂ | Balanced size for kinase binding |
Molecular Weight | 136.13 g/mol | Adheres to Lipinski's Rule of Five |
logP (Consensus) | 1.62 | Optimal membrane permeability |
Topological Polar Surface Area | 28.68 Ų | Enhanced blood-brain barrier penetration |
H-bond Donors/Acceptors | 1/2 | Favorable for target engagement |
Data derived from computational analyses [5] [10]
Recent studies highlight its application in fibroblast growth factor receptor (FGFR) inhibition. Derivatives like compound 4h (bearing this core) exhibit IC₅₀ values of 7–25 nM against FGFR1–3, inducing apoptosis in breast cancer models [3]. Similarly, TNIK (TRAF2- and NCK-interacting kinase) inhibitors incorporating this scaffold achieve sub-nanomolar IC₅₀, suppressing IL-2 secretion in inflammatory pathways linked to cancer [6].
The scaffold’s emergence parallels advancements in targeted cancer therapy. Following imatinib’s 2001 approval, kinase inhibitors evolved from broad-spectrum agents to precision therapeutics. Pyrrolopyridine derivatives gained prominence due to their synthetic versatility and adaptability to structure-based design [4]. Early analogs faced metabolic instability, but fluorination at C-6 improved metabolic resistance by blocking oxidative hotspots while fine-tuning electron density [8] [10].
Table 2: Evolution of Pyrrolopyridine-Based Kinase Inhibitors
Generation | Key Innovations | Clinical Impact |
---|---|---|
First (2005–2010) | Non-fluorinated cores; limited selectivity | Proof-of-concept for kinase engagement |
Second (2011–2018) | Fluorination; C-3/N-1 derivatization | Improved potency (IC₅₀ <100 nM) and isoform selectivity |
Current (2019–present) | Hybrid molecules; covalent warheads | Multi-kinase inhibition; overcoming resistance |
This evolution is exemplified by FGFR inhibitors. Non-fluorinated pyrrolopyridines showed moderate FGFR1 activity (IC₅₀ ~500 nM), while 6-fluoro analogs like 4h increased potency 20-fold by strengthening hinge-region hydrogen bonds [3] [7]. The scaffold’s integration into "molecular hybridization" strategies—fusing it with pharmacophores from other chemotypes—yielded dual-targeted compounds (e.g., tubulin/FGFR inhibitors) that address tumor heterogeneity [2] [4].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8